molecular formula C18H22O2S B14585560 1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene CAS No. 61166-72-1

1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene

Cat. No.: B14585560
CAS No.: 61166-72-1
M. Wt: 302.4 g/mol
InChI Key: HSMFMSBCHRCOJG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with dimethyl groups and a phenoxy group that is further substituted with a methyl and a propane-1-sulfinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as Lewis acids and specific solvents to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene is unique due to the presence of the propane-1-sulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

61166-72-1

Molecular Formula

C18H22O2S

Molecular Weight

302.4 g/mol

IUPAC Name

1,2-dimethyl-3-(4-methyl-3-propylsulfinylphenoxy)benzene

InChI

InChI=1S/C18H22O2S/c1-5-11-21(19)18-12-16(10-9-14(18)3)20-17-8-6-7-13(2)15(17)4/h6-10,12H,5,11H2,1-4H3

InChI Key

HSMFMSBCHRCOJG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=C(C=CC(=C1)OC2=CC=CC(=C2C)C)C

Origin of Product

United States

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